2,5,6-Trichlorobenzo[D]thiazole
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Overview
Description
2,5,6-Trichlorobenzo[D]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzo[D]thiazole, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichlorobenzo[D]thiazole typically involves the chlorination of benzo[D]thiazole derivatives. One common method includes the reaction of benzo[D]thiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichlorobenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified thiazole derivatives.
Scientific Research Applications
2,5,6-Trichlorobenzo[D]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichlorobenzo[D]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by forming covalent bonds with active site residues, leading to a disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzo[D]thiazole
- 2,5-Dichlorobenzo[D]thiazole
- 2,6-Dichlorobenzo[D]thiazole
Uniqueness
2,5,6-Trichlorobenzo[D]thiazole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. This distinct arrangement allows for selective reactions and applications that may not be achievable with other chlorinated benzo[D]thiazole derivatives .
Properties
IUPAC Name |
2,5,6-trichloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSIKFDDOOWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622631 |
Source
|
Record name | 2,5,6-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-61-9 |
Source
|
Record name | 2,5,6-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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